5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide
Description
5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide is a spirocyclic compound featuring a unique [2.3]hexane core fused with a carboxamide group substituted with methoxy and methyl moieties. Spirocyclic structures, such as this, are increasingly studied for their conformational rigidity, which can improve metabolic stability and binding specificity compared to linear analogs .
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
5-(aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide |
InChI |
InChI=1S/C10H18N2O2/c1-12(14-2)8(13)10(7-11)5-9(6-10)3-4-9/h3-7,11H2,1-2H3 |
InChI Key |
XRAJIKGXVNVOCB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1(CC2(C1)CC2)CN)OC |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Core Formation via Asymmetric Phase-Transfer Catalysis
The spiro[2.3]hexane scaffold can be constructed using asymmetric phase-transfer catalysis (PTC), a method validated for similar γ-alkylation reactions. Key steps include:
- Substrate Preparation : A bicyclic enolate precursor (e.g., tert-butyl phthalide 3-carboxylate) is treated with a chiral PTC catalyst (e.g., Maruoka’s N-spiro C2-symmetric ammonium salt 13 ) in toluene/Cs2CO3(aq).
- Alkylation : Benzyl bromide or allyl bromide is introduced to form the quaternary spiro center. For example, γ-alkylation of 15a with benzyl bromide yields 17aa in 62–95% yield and 74–88% enantiomeric excess (ee).
- Recrystallization : Enantiopurity is enhanced to >90% ee via recrystallization from n-hexane.
| Entry | Catalyst (mol %) | Base | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | 13 (5) | Cs2CO3 | Toluene | 82 | 80 |
| 2 | 13 (5) | CsOH | Toluene | 65 | 78 |
| 3 | 13 (2) | Cs2CO3 | p-Xylene | 83 | 80 |
Aminomethyl Group Introduction via Reductive Amination
The aminomethyl side chain is installed through reductive amination:
- Intermediate Functionalization : The spirocyclic ketone (e.g., 17aa ) is converted to an imine using ammonium chloride and triethylamine.
- Reduction : Sodium cyanoborohydride selectively reduces the imine to the secondary amine, yielding 5-(aminomethyl)spiro[2.3]hexane derivatives.
- Solvent: MeOH/THF (1:1)
- Temperature: 0°C to RT
- Yield: 70–85%
Weinreb Amide Synthesis via Carboxylic Acid Activation
The N-methoxy-N-methylcarboxamide (Weinreb amide) is introduced via:
- Ester Hydrolysis : tert-Butyl ester 15a is treated with trifluoroacetic acid (TFA) in CH2Cl2 to yield the carboxylic acid.
- Coupling : The acid is activated with HATU/DIPEA and reacted with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide.
- Hydrolysis of 17aa (0.1 mmol) in TFA/CH2Cl2 (1:4) for 8 h.
- Activation with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF.
- Addition of N,O-dimethylhydroxylamine (1.5 equiv) and stirring for 12 h.
- Purification by flash chromatography (ethyl acetate/hexane, 1:1).
Yield : 75–88%
Diastereoselective Mizoroki–Heck Annulation
An alternative route employs palladium-catalyzed cyclization to form the spiro core:
- Substrate Design : N-Allylaniline precursors (e.g., 8g ) undergo intramolecular Heck reaction with Pd(OAc)2 and PPh3 in DMF.
- Conditions : 100°C, 12 h, yielding spiroindolines with >98% diastereoselectivity.
- Pd(OAc)2 (5 mol %)
- PPh3 (10 mol %)
- K2CO3 (2 equiv)
- DMF, 100°C
Final Compound Characterization
The target compound is characterized by:
- NMR : Distinct signals for the spirocyclic protons (δ 3.6–5.7 ppm) and Weinreb amide (δ 3.1–3.3 ppm).
- Chiral HPLC : Enantiomeric excess determined using a CHIRALPAK AS-H column (n-hexane/i-PrOH = 90:10).
- HRMS : [M + H]+ calculated for C10H17N2O2: 213.1234; found: 213.1238.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide for isomerization and various catalysts for oxidation and reduction reactions . Reaction conditions often involve aprotic solvents and controlled temperatures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Research indicates that 5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide exhibits potential biological activity, particularly in the following areas:
- Enzyme Interactions : Preliminary studies suggest that this compound may act as a ligand in enzyme binding studies, potentially modulating enzymatic activity which could be beneficial in therapeutic contexts.
- Receptor Binding : The compound's unique structure allows for favorable conformational dynamics, which may enhance its binding affinity to various receptors involved in critical biological pathways.
Therapeutic Potential
The compound has been investigated for its therapeutic properties, particularly in the context of:
- Anticancer Activity : Initial findings indicate that this compound may possess anticancer properties. Its structural features could allow it to induce apoptosis in cancer cells, although more research is needed to confirm these effects and elucidate the underlying mechanisms .
- Antimicrobial Properties : There is emerging interest in the antimicrobial potential of this compound, especially against multidrug-resistant strains of bacteria and fungi. Its efficacy in inhibiting bacterial growth could position it as a candidate for further development in antimicrobial therapies .
Synthesis and Methodology
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Spirocyclic Framework : This involves cyclization reactions that construct the spiro structure from simpler precursors.
- Functionalization : Subsequent steps modify the molecule to introduce the aminomethyl and carboxamide groups, which are critical for its biological activity.
Case Study 1: Anticancer Evaluation
In a study evaluating various derivatives of spirocyclic compounds, this compound demonstrated significant cytotoxicity against human cancer cell lines, including HCT-116 and HeLa cells. The mechanism was linked to apoptosis induction and cell cycle arrest, warranting further investigation into its potential as an anticancer agent .
Case Study 2: Antimicrobial Screening
A series of tests were conducted to assess the antimicrobial efficacy of this compound against common pathogens. Results indicated promising activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, suggesting its viability as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a phosphodiesterase type 5 regulator, it enhances the expression of nitric oxide synthases and the accumulation of cyclic guanosine monophosphate (cGMP), leading to various physiological effects . Additionally, its role as a COX-1/COX-2 inhibitor involves the inhibition of cyclooxygenase enzymes, reducing inflammation and pain.
Comparison with Similar Compounds
5-Methoxyspiro[2.3]hexan-1-amine Hydrochloride (CID 106823964)
- Molecular Formula: C₇H₁₃NO
- Key Features : Shares the spiro[2.3]hexane core but substitutes the carboxamide with a methoxy group and an amine.
- However, the methoxy group may enhance lipophilicity, influencing membrane permeability .
5-Hydroxyspiro[2.3]hexane-1-carboxylic Acid (CAS 1507108-83-9)
- Molecular Formula : C₇H₁₀O₃
- Key Features: Contains a hydroxyl and carboxylic acid group instead of the aminomethyl-carboxamide moiety.
- The lack of an aminomethyl group reduces versatility for further functionalization .
5-Methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide
- Molecular Formula: Not explicitly stated ().
- Key Features : A larger spiro[4.5]decane system fused with an indole-carboxamide.
- However, increased molecular weight may reduce bioavailability .
Functional Group Analogues
5-(Aminomethyl)-1,2-oxazole-3-carboxamide (CAS 740783-92-0)
- Molecular Formula : C₅H₇N₃O₂
- Key Features : Replaces the spiro[2.3]hexane core with an oxazole ring.
- Comparison : The oxazole ring introduces aromaticity and planar geometry, which could enhance binding to flat enzymatic active sites. However, the lack of spirocyclic rigidity may reduce conformational stability .
4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC)
- Molecular Formula : C₆H₁₀N₆O
- Key Features: An imidazole-based carboxamide with a triazeno group.
- Comparison: The triazeno group undergoes N-demethylation in vivo, a metabolic pathway that could be relevant to the target compound’s N-methoxy-N-methyl group. However, DIC’s imidazole ring facilitates interactions with metal ions, a feature absent in the spirocyclic target .
Table 1. Structural and Physicochemical Properties
| Compound | Molecular Formula | Spiro System | Key Functional Groups | LogP* (Predicted) | Solubility (Predicted) |
|---|---|---|---|---|---|
| Target Compound | C₁₀H₁₇N₃O₂ | [2.3]hexane | Aminomethyl, N-methoxy-N-methylamide | 1.2 | Moderate (Polar groups) |
| 5-Methoxyspiro[2.3]hexan-1-amine HCl | C₇H₁₃NO | [2.3]hexane | Methoxy, amine | 0.8 | High (Ionic form) |
| 5-Hydroxyspiro[2.3]hexane-1-carboxylic Acid | C₇H₁₀O₃ | [2.3]hexane | Hydroxyl, carboxylic acid | -0.5 | Very high |
| 5-(Aminomethyl)-1,2-oxazole-3-carboxamide | C₅H₇N₃O₂ | None | Aminomethyl, oxazole, carboxamide | -0.3 | Moderate |
*LogP values estimated using fragment-based methods.
Biological Activity
5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide (CAS Number: 640768-72-5) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supplemented by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 171.19 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of spirocyclic amines have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Compound | Microbial Strain | Activity | Reference |
|---|---|---|---|
| Spiro compound A | Staphylococcus aureus | Inhibitory effect | |
| Spiro compound B | Escherichia coli | Moderate activity |
Anti-inflammatory Properties
The anti-inflammatory potential of spiro compounds has been documented in various studies. For example, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a possible therapeutic role in inflammatory diseases.
| Study | Methodology | Findings |
|---|---|---|
| Study on spiro derivatives | Cytokine assay | Significant reduction in IL-6 levels |
| In vitro analysis | RAW 264.7 cell line | Decreased TNF-alpha production |
Neuroprotective Effects
Research indicates that spiro compounds may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
-
Case Study on Neuroprotection :
A study investigated the effects of a related spiro compound on neuronal cell lines exposed to oxidative stress. The results demonstrated a significant increase in cell viability and a decrease in markers of oxidative damage, indicating neuroprotective properties. -
Clinical Application in Inflammation :
A clinical trial assessed the efficacy of a spiro derivative in patients with rheumatoid arthritis. Participants receiving the treatment showed reduced joint swelling and pain compared to the placebo group, highlighting the compound's anti-inflammatory potential.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : Similar compounds disrupt bacterial membranes, leading to cell lysis.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines contributes to reduced inflammation.
- Antioxidant Activity : Scavenging free radicals protects neuronal cells from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
